[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
CAS No.:
Cat. No.: VC17606174
Molecular Formula: C17H19ClO2Si
Molecular Weight: 318.9 g/mol
* For research use only. Not for human or veterinary use.
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate -](/images/structure/VC17606174.png)
Specification
Molecular Formula | C17H19ClO2Si |
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Molecular Weight | 318.9 g/mol |
IUPAC Name | [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate |
Standard InChI | InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
Standard InChI Key | BMRHAMKIKIUHTD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Characteristics
[2-[(4-Chlorophenyl)-dimethylsilyl]phenyl]methyl acetate combines a chlorophenyl group, a dimethylsilyl bridge, and a methyl acetate moiety. Key structural features include:
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Aromatic systems: The 4-chlorophenyl group and adjacent phenyl ring introduce steric and electronic effects, similar to compounds like (2-chloro-4-methylphenyl)methyl acetate (C10H11ClO2, MW 198.64 g/mol) .
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Silicon linkage: The dimethylsilyl (-Si(CH3)2-) group differs from oxygen or carbon bridges, altering polarity and thermal stability. While no direct data exists for this compound, tert-butyl esters with sulfonamide pyrimidine systems (e.g., CAS 289042-12-2) demonstrate how bulky substituents influence density (1.3 g/cm3) and melting points (153–155°C) .
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Ester functionality: The acetate group parallels metabolites like 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid, where ester hydrolysis is critical for bioactivity .
Synthetic Pathways and Methodological Considerations
Esterification Strategies
The acetate group can be introduced via classical esterification. For example, sodium borohydride reduction of ketones in fenofibric acid derivatives or alkaline hydrolysis of isopropyl esters highlights mild conditions suitable for acid-sensitive silyl groups. Trichloroacetimidate coupling, as used in methyl-3-arylpropanoate synthesis , could facilitate C–C bond formation between the silyl-phenyl backbone and acetate.
Silyl Group Incorporation
While no direct examples exist in the provided sources, dimethylsilyl groups are typically introduced via:
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Grignard reactions with chlorodimethylsilane.
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Nucleophilic substitution on pre-functionalized aryl halides.
The trichloroacetimidate method , which activates hydroxyl groups for nucleophilic attack, could be adapted to install the silyl moiety.
Purification and Yield Optimization
Compounds like N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (MW 342.85, logP 4.38) demonstrate the importance of chromatographic purification for aryl-acetamide derivatives, a step likely necessary for the target compound.
Physicochemical Properties (Inferred from Analogues)
The dimethylsilyl group likely increases hydrophobicity compared to oxygen-linked analogues, as seen in the higher logP of thiazolyl acetamides .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The acetate methyl group would resonate at δ ~2.05 ppm (singlet), similar to (2-chloro-4-methylphenyl)methyl acetate . The dimethylsilyl protons (Si(CH3)2) may appear as a singlet near δ 0.5 ppm.
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¹³C NMR: The carbonyl carbon (OAc) at ~170 ppm, with aromatic carbons between 120–140 ppm .
Infrared (IR) Spectroscopy
Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Si–C stretch) would confirm ester and silyl groups, respectively .
Challenges and Future Work
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